molecular formula C9H10BrNO2 B13057801 (2R)-2-amino-2-(4-bromophenyl)propanoic acid

(2R)-2-amino-2-(4-bromophenyl)propanoic acid

Cat. No.: B13057801
M. Wt: 244.08 g/mol
InChI Key: LCJMKSWXOYWTFZ-SECBINFHSA-N
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Description

(2R)-2-amino-2-(4-bromophenyl)propanoic acid is a chiral amino acid derivative with a bromine atom attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(4-bromophenyl)propanoic acid typically involves the bromination of a suitable precursor followed by amination. One common method involves the bromination of 2-phenylpropanoic acid to obtain 2-(4-bromophenyl)propanoic acid, which is then subjected to amination under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-2-amino-2-(4-bromophenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-2-(4-bromophenyl)propanoic acid is unique due to its chiral center and the presence of both amino and bromophenyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

(2R)-2-amino-2-(4-bromophenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13)/t9-/m1/s1

InChI Key

LCJMKSWXOYWTFZ-SECBINFHSA-N

Isomeric SMILES

C[C@@](C1=CC=C(C=C1)Br)(C(=O)O)N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)O)N

Origin of Product

United States

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